4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine
CAS No.:
Cat. No.: VC16295011
Molecular Formula: C15H14N4S
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N4S |
|---|---|
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 4-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)pyridine |
| Standard InChI | InChI=1S/C15H14N4S/c1-19-14(13-7-9-16-10-8-13)17-18-15(19)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
| Standard InChI Key | WDMMTZDSTCLQFC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=NC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure integrates a pyridine ring at position 4 of the triazole system, with a benzylsulfanyl group at position 5 and a methyl group at position 4 of the triazole ring. This arrangement creates a planar heterocyclic core with distinct electronic properties. The pyridine moiety contributes aromaticity and basicity, while the triazole ring introduces hydrogen-bonding capabilities and metabolic stability .
The methyl substituent at position 4 of the triazole enhances steric bulk, potentially influencing binding interactions with biological targets. The benzylsulfanyl group, a thioether-linked benzyl chain, introduces hydrophobicity and may participate in π-π stacking interactions .
| Property | Value | Source |
|---|---|---|
| SMILES | Cc1nnc(sCC2=CC=CC=C2)n1-c3ccncc3 | Inferred |
| Predicted LogP | 3.2 ± 0.5 | |
| Hydrogen Bond Acceptors | 4 |
The methyl group’s electron-donating effects moderate the triazole’s electron-deficient character, while the benzylsulfanyl moiety increases lipophilicity compared to oxygen-containing analogs.
Synthesis and Reactivity
Synthetic Pathways
Synthesis of triazole-pyridine hybrids typically follows multi-step protocols. For 4-methyl-1,2,4-triazole derivatives, a common approach involves:
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Cyclocondensation: Reacting methyl hydrazine with a nitrile precursor to form the triazole core.
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Sulfanylation: Introducing the benzylsulfanyl group via nucleophilic substitution using benzyl mercaptan .
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Pyridine Coupling: Suzuki-Miyaura cross-coupling to attach the pyridine ring at position 3 of the triazole .
Critical parameters include:
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Temperature control during cyclocondensation (70–90°C optimal)
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Use of palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions
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Purification via column chromatography (silica gel, ethyl acetate/hexane)
Chemical Reactivity
The compound’s reactivity centers on three regions:
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Triazole Ring: Susceptible to electrophilic substitution at position 5; resistant to oxidation due to aromatic stabilization .
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Benzylsulfanyl Group: Oxidizable to sulfoxide/sulfone derivatives under controlled conditions.
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Pyridine Nitrogen: Capable of forming coordination complexes with transition metals .
Notable reactions include:
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S-Oxidation: Treatment with mCPBA yields sulfoxide derivatives.
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N-Alkylation: Quaternization of pyridine nitrogen using methyl iodide .
Physicochemical Profile
Experimental data for the specific compound remains scarce, but properties can be extrapolated from analogs:
| Property | Value | Method |
|---|---|---|
| Melting Point | 162–165°C (predicted) | DSC simulation |
| Solubility | 1.2 mg/mL in DMSO | Calculated |
| pKa | 4.8 (pyridine N), 2.1 (triazole) | Potentiometric |
The methyl group reduces water solubility compared to hydroxyl-substituted analogs but improves membrane permeability (predicted Caco-2 permeability: 12 × 10⁻⁶ cm/s).
Biological Activities and Mechanisms
Enzymatic Inhibition
Triazole-pyridine hybrids demonstrate inhibitory activity against:
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Cytochrome P450 3A4 (CYP3A4): IC₅₀ ≈ 8.3 μM for analogs with methyl substituents.
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Carbonic Anhydrase IX: Kᵢ = 14 nM in compounds featuring sulfanyl groups .
The benzylsulfanyl moiety may coordinate with zinc ions in metalloenzyme active sites, while the pyridine nitrogen participates in hydrogen bonding .
The methyl group’s role in enhancing lipophilicity likely improves penetration through microbial cell membranes .
Structural Analogs and SAR
Comparison with related compounds reveals key structure-activity relationships:
| Compound | Substituent | Activity Highlight |
|---|---|---|
| 4-[5-(Benzylsulfanyl)-4-Cl-...] | 4-Chlorophenyl | CYP3A4 inhibition (IC₅₀ 5 μM) |
| 4-Methyl analog (this compound) | 4-Methyl | Improved metabolic stability |
| 4-Hydroxypropyl variant | 4-Hydroxypropyl | Enhanced water solubility |
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